molecular formula C9H12N2O B14864616 1,3-Dimethyl-1,4,5,7-tetrahydro-6H-indazol-6-one

1,3-Dimethyl-1,4,5,7-tetrahydro-6H-indazol-6-one

Cat. No.: B14864616
M. Wt: 164.20 g/mol
InChI Key: MYHFUVLAOBJYTJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,4,5,7-tetrahydro-6H-indazol-6-one is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1,4,5,7-tetrahydro-6H-indazol-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones, followed by cyclization to form the indazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available raw materials. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,4,5,7-tetrahydro-6H-indazol-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Scientific Research Applications

1,3-Dimethyl-1,4,5,7-tetrahydro-6H-indazol-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1,4,5,7-tetrahydro-6H-indazol-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Dimethyl-1,4,5,7-tetrahydro-6H-indazol-6-one include other indazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1,3-dimethyl-5,7-dihydro-4H-indazol-6-one

InChI

InChI=1S/C9H12N2O/c1-6-8-4-3-7(12)5-9(8)11(2)10-6/h3-5H2,1-2H3

InChI Key

MYHFUVLAOBJYTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CCC(=O)C2)C

Origin of Product

United States

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